Structural and Spectroscopic Profiling of (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Technical Guide
Structural and Spectroscopic Profiling of (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Technical Guide
Executive Summary
In the rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated benzyl alcohols serve as critical synthetic scaffolds. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly functionalized building block whose specific substitution pattern—a fluorine atom ortho to the carbinol, a chlorine atom meta to the fluorine, and a para-methyl group—creates a unique electronic topology.
This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By correlating empirical spectral outputs with the underlying quantum mechanical and thermodynamic principles, this guide empowers analytical chemists and drug development professionals to confidently identify and validate this structural motif [1].
Nuclear Magnetic Resonance (NMR) Profiling
The NMR signature of (5-Chloro-2-fluoro-4-methylphenyl)methanol is dominated by the profound electronegativity and magnetic moment of the 19F nucleus (spin = 1/2). The fluorine atom withdraws electron density via the inductive effect (-I) while simultaneously donating electron density into the aromatic ring via resonance (+R). This dual behavior, coupled with heteronuclear spin-spin coupling ( JCF and JHF ), necessitates a rigorous assignment strategy [2].
Quantitative NMR Data
Table 1: 1H NMR Assignments (400 MHz, CDCl 3 )
| Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment | Causality / Electronic Environment |
| 2.35 | Singlet (s) | 3H | - | -CH 3 (C4) | Deshielded slightly by the adjacent aromatic ring and the meta-chlorine atom. |
| 2.05 | Broad Singlet (br s) | 1H | - | -OH | Broadened due to intermolecular hydrogen bonding and chemical exchange. |
| 4.70 | Doublet (d) | 2H | 4JHF=1.5 | -CH 2 OH (C1) | Downfield shifted by the electronegative oxygen; exhibits long-range coupling to the ortho-fluorine. |
| 6.95 | Doublet (d) | 1H | 3JHF=9.5 | Ar-H (C3) | Ortho to fluorine. The large 3JHF coupling constant is a hallmark of ortho H-F relationships. |
| 7.40 | Doublet (d) | 1H | 4JHF=6.0 | Ar-H (C6) | Meta to fluorine, ortho to chlorine. Deshielded by the -I effect of chlorine; smaller meta H-F coupling. |
Table 2: 13C NMR Assignments (100 MHz, CDCl 3 )
| Shift ( δ , ppm) | Multiplicity | Coupling ( JCF , Hz) | Assignment | Causality / Electronic Environment |
| 20.1 | Singlet (s) | - | -CH 3 | Aliphatic methyl carbon. |
| 59.5 | Doublet (d) | 3JCF=4.0 | -CH 2 OH | Deshielded by hydroxyl oxygen; small long-range coupling to fluorine. |
| 116.2 | Doublet (d) | 2JCF=22.0 | Ar-C (C3) | Ortho to fluorine. Strong scalar coupling through two bonds. |
| 126.5 | Doublet (d) | 2JCF=15.0 | Ar-C (C1) | Ortho to fluorine, attached to carbinol. |
| 128.0 | Doublet (d) | 4JCF=3.0 | Ar-C (C5) | Attached to chlorine. Minimal long-range fluorine coupling. |
| 130.1 | Doublet (d) | 3JCF=5.0 | Ar-C (C6) | Meta to fluorine. |
| 138.5 | Doublet (d) | 4JCF=6.0 | Ar-C (C4) | Attached to methyl group. |
| 158.0 | Doublet (d) | 1JCF=245.0 | Ar-C (C2) | Directly attached to fluorine. The massive 1JCF confirms the C-F bond. |
High-Resolution NMR Acquisition Protocol
To ensure data integrity and quantitative accuracy, the NMR acquisition must be treated as a self-validating system.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.
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Locking and Shimming: Insert the sample into the probe. Lock the spectrometer frequency to the deuterium resonance of CDCl 3 . Perform gradient shimming (Z1-Z5) to achieve a TMS line width at half-height ( W1/2 ) of < 0.8 Hz.
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Pulse Sequence Execution: For 1H NMR, use a standard 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. For 13C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) to remove 1H scalar coupling, setting D1 to 3.0 seconds to accommodate the longer T1 relaxation times of quaternary carbons.
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Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier transformation. Perform zero-order and first-order phase corrections manually to ensure perfectly absorptive Lorentzian peak shapes.
Fig 1: Step-by-step NMR acquisition and signal processing workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups. The vibrational modes of (5-Chloro-2-fluoro-4-methylphenyl)methanol are dictated by the reduced mass ( μ ) of the bonded atoms and the force constants ( k ) of the bonds [3].
Quantitative IR Data
Table 3: Key Vibrational Modes (ATR-FTIR)
| Wavenumber (cm −1 ) | Intensity | Mode | Causality / Structural Implication |
| 3320 | Strong, Broad | O-H stretch | Broadening is caused by a distribution of O-H bond lengths resulting from intermolecular hydrogen bonding in the solid state. |
| 2925 | Medium | C-H stretch (sp 3 ) | Asymmetric stretching of the -CH
3
and -CH
2
|
| 1490, 1410 | Strong | C=C stretch | Aromatic ring breathing modes, intensified by the polar C-F and C-Cl bonds breaking the symmetry of the ring. |
| 1180 | Strong | C-F stretch | The high electronegativity of fluorine creates a large dipole moment change during vibration, resulting in a very intense absorption. |
| 1045 | Strong | C-O stretch | Primary alcohol C-O stretching frequency. |
| 740 | Strong | C-Cl stretch | The larger reduced mass of the chlorine atom pushes this stretching frequency down into the lower fingerprint region. |
ATR-FTIR Analytical Protocol
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Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to mathematically eliminate atmospheric H 2 O and CO 2 interferences.
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Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal.
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Pressure Application: Lower the pressure anvil until the torque slips, ensuring intimate contact between the solid sample and the evanescent wave of the IR beam.
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Acquisition: Acquire the sample spectrum (32 scans, 4 cm −1 resolution). The system self-validates the presence of the compound by comparing the raw signal-to-noise ratio against the background baseline.
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV induces hard fragmentation, providing both molecular weight confirmation and structural connectivity data. The fragmentation pathways of benzyl alcohols are highly predictable, driven by the thermodynamic stability of the resulting carbocations[4].
Quantitative MS Data and Fragmentation Causality
Table 4: EI-MS Spectral Data (70 eV)
| m/z | Relative Abundance | Ion Assignment | Causality / Fragmentation Mechanism |
| 176 | 15% | [M+2] +∙ | Confirms the presence of one chlorine atom due to the natural ~3:1 isotopic ratio of 35Cl to 37Cl . |
| 174 | 45% | [M] +∙ | The molecular ion containing 35Cl . |
| 159 | 33% | [M+2 - OH] + | Loss of a hydroxyl radical ( ⋅ OH, 17 Da) from the [M+2] ion. |
| 157 | 100% (Base) | [M - OH] + | Loss of a hydroxyl radical ( ⋅ OH, 17 Da) from the molecular ion. The resulting substituted benzyl cation is highly stabilized by resonance. |
| 121 | 40% | [M - OH - HCl] + | Secondary fragmentation: the base peak ejects a neutral molecule of HCl (36 Da), forming a highly conjugated fluorinated cation. |
GC-EI-MS Analytical Protocol
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Instrument Tuning: Introduce perfluorotributylamine (PFTBA) into the MS source. Run an autotune sequence to calibrate the m/z axis (focusing on m/z 69, 219, and 502) and optimize the repeller and lens voltages for maximum sensitivity.
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Sample Preparation: Dilute the sample to 100 μ g/mL in GC-grade ethyl acetate.
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Chromatographic Separation: Inject 1.0 μ L of the sample into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use helium as the carrier gas at 1.0 mL/min. Program the oven from 80°C to 280°C at 15°C/min.
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Ionization and Detection: The eluent enters the MS source held at 230°C. Bombard the molecules with a 70 eV electron beam. The resulting ions are accelerated, separated by a quadrupole mass analyzer, and detected by an electron multiplier.
Fig 2: Primary EI-MS fragmentation pathways for (5-Chloro-2-fluoro-4-methylphenyl)methanol.
Conclusion
The spectroscopic characterization of (5-Chloro-2-fluoro-4-methylphenyl)methanol requires a multifaceted approach. The 1 H and 13 C NMR spectra are heavily modulated by the spin-spin coupling and inductive effects of the fluorine atom. IR spectroscopy provides rapid confirmation of the orthogonal C-F, C-Cl, and O-H bonds, while EI-MS definitively proves the molecular mass and halogen isotopic distribution. By adhering to the self-validating protocols outlined above, researchers can ensure the highest degree of scientific integrity when utilizing this compound in downstream synthetic workflows.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. Wiley-VCH. Available at: [Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at: [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link]
